molecular formula C23H28N2O7S B11166715 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl-beta-alanine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl-beta-alanine

Cat. No.: B11166715
M. Wt: 476.5 g/mol
InChI Key: XIWGSXSQMYHDBK-SFHVURJKSA-N
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Description

3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring, a sulfanyl group, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the chromen ring system. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the sulfanyl group is usually done via nucleophilic substitution reactions. The amide linkages are formed through condensation reactions between carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the chromen ring can be reduced to form alcohols.

    Substitution: The amide linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl and chromen groups.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID exerts its effects depends on its interaction with molecular targets. The sulfanyl group can participate in redox reactions, while the chromen ring can interact with various enzymes or receptors. The amide linkages may facilitate binding to proteins or other biomolecules, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(METHYLSULFANYL)-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO]PROPANOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H28N2O7S

Molecular Weight

476.5 g/mol

IUPAC Name

3-[[(2S)-4-methylsulfanyl-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoyl]amino]propanoic acid

InChI

InChI=1S/C23H28N2O7S/c1-33-11-9-18(22(29)24-10-8-21(27)28)25-20(26)13-31-14-6-7-16-15-4-2-3-5-17(15)23(30)32-19(16)12-14/h6-7,12,18H,2-5,8-11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t18-/m0/s1

InChI Key

XIWGSXSQMYHDBK-SFHVURJKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CSCCC(C(=O)NCCC(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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